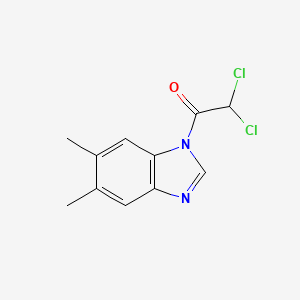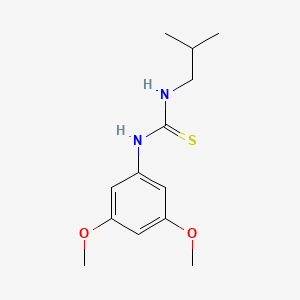
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
科学的研究の応用
4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be effective against several bacterial and viral infections, including Staphylococcus aureus, Escherichia coli, and influenza virus.
作用機序
The mechanism of action of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell proliferation, survival, and inflammation. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to inhibit the activity of various enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
The advantages of using 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, the limitations of this compound include its poor solubility in water and some organic solvents, which can limit its use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for the research on 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde. One direction is to further elucidate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective analogs with improved pharmacological properties. Another direction is to explore its potential applications in combination therapies with other anticancer or antimicrobial agents. Additionally, the use of this compound as a tool for studying cellular pathways involved in cancer and infectious diseases can provide valuable insights into the underlying mechanisms of these conditions.
合成法
The synthesis of 4-(5-bromo-2-hydroxy-3-methoxybenzyl)-1-piperazinecarbaldehyde involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with piperazine-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability for large-scale production.
特性
IUPAC Name |
4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-12-7-11(14)6-10(13(12)18)8-15-2-4-16(9-17)5-3-15/h6-7,9,18H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZNFAROUUEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


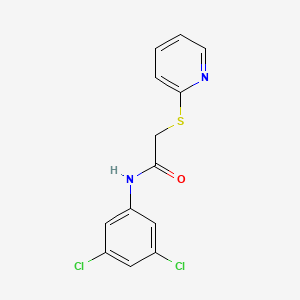
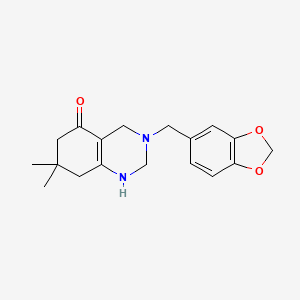
![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)
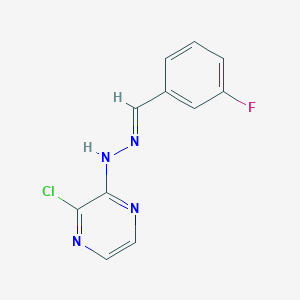

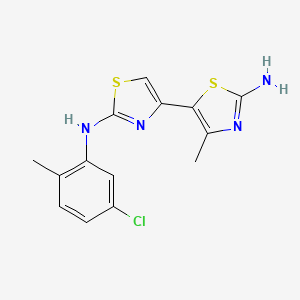

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

